ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can bind to DNA or proteins, affecting their function. The thiophene ring may interact with cellular membranes, altering their properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline.
Uniqueness
ETHYL 4-ETHYL-2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2O4S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)33-6-2)29-25(30)21-15-23(17-10-9-11-18(14-17)32-4)28-22-13-8-7-12-20(21)22/h7-15H,5-6H2,1-4H3,(H,29,30) |
InChI Key |
WUXXSYAPHUNJFP-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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